5-Amino-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

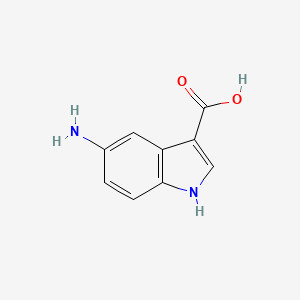

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLMJPBDIBCRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290597 |

Source

|

| Record name | 5-Amino-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-44-7 |

Source

|

| Record name | 6960-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Amino-1H-indole-3-carboxylic acid

Abstract

5-Amino-1H-indole-3-carboxylic acid is a pivotal molecular scaffold, serving as a versatile building block in the synthesis of a wide array of biologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, appearing in neurotransmitters like serotonin, essential amino acids such as tryptophan, and a multitude of pharmaceutical agents.[1] The strategic placement of an amino group at the C5 position and a carboxylic acid at the C3 position provides two reactive handles for further chemical elaboration, making this molecule particularly valuable for constructing complex therapeutic candidates and chemical probes. This guide provides an in-depth exploration of a robust synthetic pathway to this compound, details comprehensive characterization methodologies, and offers insights into the chemical principles that underpin these protocols.

Strategic Approach to Synthesis: The Japp-Klingemann/Fischer Indole Pathway

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Among the myriad of available methods, the combination of the Japp-Klingemann reaction and the Fischer indole synthesis offers a reliable and adaptable route to a wide range of indole derivatives.[2][3][4] This strategy is particularly effective for constructing the this compound core, as it allows for the precise installation of the required functionalities from readily available starting materials.

The overall synthetic strategy involves a multi-step sequence, beginning with the formation of a substituted arylhydrazone via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization to form the indole ring system—a classic Fischer indole synthesis.[5][6][7] To achieve the desired 5-amino substitution, a nitro group is carried through the initial steps and subsequently reduced in a later stage of the synthesis.

References

- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 5-Amino-1H-indole-3-carboxylic acid (CAS: 6960-44-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Strategic Value of a Trifunctional Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in both natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in drug design. Within this vast chemical space, 5-Amino-1H-indole-3-carboxylic acid (CAS No. 6960-44-7) emerges as a particularly valuable building block. Possessing three distinct points for chemical modification—the indole nitrogen (N-1), the carboxylic acid at C-3, and the amino group at C-5—this molecule offers a strategic platform for the development of diverse chemical libraries aimed at a wide spectrum of biological targets. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6960-44-7 | [3][4][5][6][7] |

| Molecular Formula | C₉H₈N₂O₂ | [4][7][8] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | This compound | [7] |

| Appearance | Solid | [9] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | [4] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene portion of the indole ring, with the C4, C6, and C7 protons appearing as doublets or doublets of doublets. A characteristic singlet or a narrow triplet will correspond to the C2 proton. The broad singlets for the N-H of the indole ring, the two protons of the C5-amino group, and the O-H of the carboxylic acid will also be present, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the carboxylic acid carbonyl (C=O) in the range of 165-175 ppm. The remaining signals will correspond to the nine carbons of the indole ring, with quaternary carbons generally showing lower intensity.[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include O-H stretching from the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching from the indole and amino groups (~3200-3500 cm⁻¹), a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and N-H bending (~1550-1650 cm⁻¹).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.18.

Section 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a building block are critical for its utility in drug discovery programs.

Plausible Synthetic Pathway

A direct, published synthesis for this compound is not prominently detailed; however, a robust route can be logically constructed from standard indole synthesis methodologies. A highly plausible approach involves the Fischer indole synthesis followed by a nitro group reduction, a common and efficient transformation in organic synthesis.[12]

The workflow would begin with the reaction of 4-nitrophenylhydrazine with pyruvic acid. The resulting hydrazone undergoes acid-catalyzed cyclization (the Fischer indole synthesis) to yield 5-nitro-1H-indole-3-carboxylic acid. The final step is the selective reduction of the nitro group to the desired amine using established reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[12]

Caption: Proposed two-step synthesis of this compound.

The Landscape of Reactivity

The molecule's three functional groups provide orthogonal handles for derivatization, making it a powerful scaffold for creating combinatorial libraries.

Caption: Reactivity map showing the three key sites for chemical modification.

-

C-3 Carboxylic Acid: This is the most common site for modification. Standard peptide coupling reagents (HATU, EDAC) readily form amide bonds, a crucial linkage in many drug candidates.[13][14] Esterification can be used to create prodrugs or modulate solubility, while reduction can yield the corresponding alcohol for further functionalization. Furthermore, the carboxylic acid can be replaced with bioisosteric groups, such as a 5-substituted tetrazole, to improve metabolic stability or receptor binding affinity.[15]

-

C-5 Amino Group: The primary amine is a versatile handle for introducing a wide array of substituents. It can be easily acylated with acid chlorides or sulfonylated with sulfonyl chlorides. Reductive amination provides a route to secondary and tertiary amines, while diazotization followed by Sandmeyer-type reactions allows for its conversion into halides, hydroxyls, or cyano groups.

-

N-1 Indole Nitrogen: The indole N-H can be deprotonated and subsequently alkylated or arylated (e.g., via Buchwald-Hartwig coupling) to explore the impact of N-substitution on biological activity.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is implicated in the development of therapeutics for numerous disease areas, underscoring its versatility.

-

Anticancer Agents: The indole core is central to many anticancer drugs. Derivatives of indole-3-carboxylic acid have demonstrated cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines.[16] Specifically, related 5-hydroxyindole-3-carboxylic acid derivatives have been synthesized and evaluated as potential agents against breast cancer.[17]

-

Antiviral Therapeutics: The structural motif is relevant in the search for new antiviral agents. For instance, indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors, a key class of antiretroviral drugs.[12][18]

-

Antimicrobial Agents: The indole scaffold is a valuable starting point for developing new antibiotics and antifungals.[1] The ability to generate large libraries from this trifunctional core allows for extensive screening against resistant bacterial and fungal strains.

-

Anti-inflammatory Drugs: The discovery of CysLT1 antagonists based on an indole-2-carboxylic acid framework highlights the potential of this scaffold in treating inflammatory conditions like asthma.[13] The parent compound, indole-3-carboxylic acid, also induces resistance in plants against certain fungal pathogens, pointing to a fundamental role in modulating biological defense responses.[16]

Section 4: Key Experimental Protocols

To facilitate the use of this building block, the following are detailed, self-validating protocols for its most common and critical derivatization reactions.

Protocol 1: General Procedure for Amide Coupling at the C-3 Position

This protocol describes the formation of an amide bond between the C-3 carboxylic acid and a representative primary amine using HATU as the coupling agent.

-

Rationale: HATU is a highly efficient, low-racemization coupling reagent suitable for a wide range of amine and carboxylic acid substrates. DIPEA is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: General Procedure for N-Acylation at the C-5 Position

This protocol details the acylation of the 5-amino group with an acid chloride.

-

Rationale: The 5-amino group is a strong nucleophile that reacts readily with electrophilic acylating agents like acid chlorides. A hindered base like pyridine or triethylamine is used to scavenge the HCl byproduct without competing in the reaction.

-

Reagent Preparation: Suspend this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (2.0-3.0 eq) to the suspension.

-

Acylating Agent Addition: Cool the mixture to 0°C using an ice bath. Add the desired acid chloride (1.1 eq) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with 1N HCl, water, and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

-

Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to afford the pure 5-acylamino derivative. Confirm the structure and purity via spectroscopic methods.

Section 5: Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: This compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[19][20] It may also cause respiratory irritation.[21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[19][22]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] The material should be protected from light, as indole derivatives can be light-sensitive.[19]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][23]

Conclusion

This compound stands out as a high-value, versatile scaffold for modern drug discovery. Its trifunctional nature provides an exceptional platform for generating novel molecular architectures with finely tuned pharmacological properties. By understanding its core characteristics, reactivity, and handling requirements, researchers are well-equipped to harness this building block for the synthesis of next-generation therapeutic agents targeting a diverse range of human diseases.

References

- 1. 5-amino-1H-indole-3-carboxamide | 677752-70-4 | Benchchem [benchchem.com]

- 2. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 3. This compound | 6960-44-7 [chemicalbook.com]

- 4. 6960-44-7|this compound|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. enao.lookchem.com [enao.lookchem.com]

- 7. This compound|CAS 6960-44-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 8. This compound | C9H8N2O2 | CID 250406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-amino-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. aksci.com [aksci.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Versatility of the Indole Scaffold in Drug Discovery

An In-depth Technical Guide to the Biological Activity of 5-Amino-1H-indole-3-carboxylic Acid Derivatives

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant therapeutic value.[1][2][3] From the essential amino acid tryptophan to the neurotransmitter serotonin, the indole motif is intricately woven into the fabric of biology. In medicinal chemistry, its unique physicochemical properties and versatile reactivity make it an ideal starting point for drug design.[1] This guide focuses on a specific, highly functionalized indole core: This compound . The strategic placement of an amino group at the C5 position and a carboxylic acid at the C3 position provides rich chemical handles for derivatization, enabling the exploration of vast chemical space and the generation of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the key biological activities of this compound derivatives, elucidates their mechanisms of action, presents structure-activity relationships, and provides detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Malignant Cell Proliferation

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various human cancer cell lines through diverse mechanisms of action.

Mechanisms of Cytotoxicity

The anticancer effects of these derivatives are not monolithic; they target multiple facets of cancer cell biology:

-

Survivin Protein Inhibition: Certain 5-hydroxyindole-3-carboxylic acid esters have been shown to interact with the survivin protein, a member of the inhibitor of apoptosis (IAP) family that is overexpressed in many cancers.[1][6] By disrupting survivin function, these compounds can disable anti-apoptotic defenses and render cancer cells more susceptible to programmed cell death.

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated target in oncology. Some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator often overexpressed in cancers, and its inhibition can restore normal gene expression patterns. Novel indole derivatives have been identified as potent LSD1 inhibitors, demonstrating significant antiproliferative effects against lung cancer cells.[3]

-

Synergistic Action with Chemotherapeutics: Indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin (DOX), a widely used chemotherapy drug.[7] It amplifies DOX-induced cellular senescence, inhibits proliferation, and promotes cell cycle arrest in colorectal cancer cells, suggesting a role as a combination therapy agent to improve the efficacy of existing treatments.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has revealed key structural features that govern anticancer potency:

-

Esterification of Carboxylic Acid: Studies on 5-hydroxyindole derivatives have shown that ester derivatives are often more potent than their carboxylic acid counterparts against breast cancer (MCF-7) cells.[1][6]

-

N-Substitution: The nature of the substituent on the indole nitrogen (N1) is critical. For instance, an ester derivative featuring a 4-methoxy group on the N-phenyl ring was identified as the most potent compound in one study, with a half-maximal effective concentration (IC50) of 4.7 µM against MCF-7 cells.[1][6]

-

Substitution at C5: The presence of a fluorine atom at the C5 position has been associated with significant antimitotic activity in certain 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esters.[8]

Data Summary: In Vitro Cytotoxicity

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Hydroxyindole-3-carboxylic ester (with 4-methoxy) | MCF-7 (Breast) | 4.7 | [1][6] |

| Indole-thiazolidinedione-triazole hybrid | MCF-7 (Breast) | 3.18 | [3] |

| Indole-thiazolidinedione-triazole hybrid | HePG-2 (Liver) | 4.43 | [3] |

| Indole-thiazolidinedione-triazole hybrid | HCT-116 (Colorectal) | 4.46 | [3] |

| 9-Aryl-5H-pyrido[4,3-b]indole derivative | HeLa (Cervical) | 8.7 | [3] |

| Methoxy-substituted indole curcumin derivative | HeLa (Cervical) | 4 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cells.[1]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7) and normal cell line (e.g., HDF).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

96-well plates.

-

Plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Survivin-Mediated Anti-Apoptosis Pathway

Caption: Inhibition of survivin by indole derivatives, leading to apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

The functionalized indole core has also proven to be a fertile ground for the discovery of novel antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Mechanisms of Antimicrobial Action

Molecular docking and simulation studies have provided insights into the likely targets of these indole derivatives:

-

Antibacterial (DNA Gyrase Inhibition): For antibacterial activity, the target is often DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][9] By binding to this enzyme, the compounds inhibit its function, leading to a breakdown in DNA integrity and ultimately, cell death.

-

Antifungal (Lanosterol 14α-Demethylase Inhibition): The antifungal mechanism frequently involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][9] Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity, resulting in fungal cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial profile of these derivatives can be significantly enhanced through strategic chemical modifications:

-

Peptide Conjugation: A novel approach involves the synthesis of peptide-heterocycle hybrids, where indole-3-carboxylic acid is conjugated with short dipeptide motifs.[2] This strategy has yielded compounds with good activity against bacteria like E. coli and S. aureus and fungi such as C. albicans.[2]

-

Thiazolidinone Moiety: The incorporation of a 4-oxo-2-thioxothiazolidine ring has been shown to produce potent antimicrobial agents. One such derivative, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, exhibited strong activity, even against resistant strains like MRSA, outperforming ampicillin in some cases.[4]

Data Summary: In Vitro Antimicrobial Activity

| Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| Indole-dipeptide conjugate (6g) | Candida albicans | 50 | [2] |

| Indole-dipeptide conjugate (6i) | Candida albicans | 50 | [2] |

| Thiazolidinone derivative (5d) | Staphylococcus aureus | 37.9–113.8 (µM) | [4] |

| Thiazolidinone derivative (5d) | Enterobacter cloacae | 37.9–113.8 (µM) | [4] |

| Standard Drug (Fluconazole) | Candida albicans | 50 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Objective: To quantify the in vitro potency of a test compound against selected microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds dissolved in DMSO.

-

Sterile 96-well microplates.

-

Standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole).

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Visualization: MIC Assay Workflow

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Strategic Deployment of 5-Amino-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry: An In-Depth Technical Guide

Foreword: The Enduring Legacy and Evolving Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent bioactivity, stemming from its structural resemblance to endogenous molecules like tryptophan and serotonin, has cemented its role in the development of therapeutics across a spectrum of diseases, including cancer, inflammation, and central nervous system disorders.[2] This guide delves into a particularly strategic building block: 5-Amino-1H-indole-3-carboxylic acid . The deliberate placement of an amino group at the 5-position and a carboxylic acid at the 3-position unlocks unique avenues for molecular design, offering medicinal chemists a powerful tool to fine-tune pharmacodynamic and pharmacokinetic properties. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the synthesis, strategic applications, and nuanced structure-activity relationships (SAR) of this versatile scaffold.

Physicochemical Properties and Strategic Advantages

The 5-amino and 3-carboxy functionalities of this indole building block are not mere decorations; they are strategically positioned to engage in a multitude of intermolecular interactions, a critical aspect of rational drug design.

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₉H₈N₂O₂ | Provides the basic elemental composition. |

| Molecular Weight | 176.17 g/mol | Falls within the Lipinski's rule of five for drug-likeness. |

| Appearance | Solid | Amenable to standard laboratory handling and formulation. |

| 5-Amino Group | A primary aromatic amine (pKa ~4-5) | Acts as a hydrogen bond donor and a key site for derivatization to introduce various pharmacophoric elements. Can also influence the electronic properties of the indole ring system. |

| 3-Carboxylic Acid Group | An acidic moiety (pKa ~4-5) | Functions as a potent hydrogen bond donor and acceptor, crucial for anchoring to biological targets. Can be converted to esters or amides to modulate solubility, cell permeability, and metabolic stability. |

The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule. This duality can be exploited to optimize solubility and salt formation, which are critical aspects of drug development.

Synthesis of the Core Scaffold: A Reliable and Scalable Pathway

The most common and practical synthetic route to this compound commences with the commercially available 5-nitro-1H-indole. The synthesis can be conceptually broken down into two key transformations: C3-carboxylation followed by nitro group reduction.

Step 1: Carboxylation of 5-Nitro-1H-indole

A direct and efficient method for introducing a carboxylic acid group at the C3 position of the indole ring is through a Vilsmeier-Haack-type reaction followed by oxidation, or by direct carboxylation using a suitable reagent. A well-documented approach involves the formylation of 5-nitro-1H-indole to yield 5-nitro-1H-indole-3-carbaldehyde, which is then oxidized to the corresponding carboxylic acid.[3] However, a more direct carboxylation has also been reported.[4]

Experimental Protocol: Synthesis of 5-Nitro-1H-indole-3-carboxylic acid [4][5]

-

Materials: 5-nitro-1H-indole, Dry Dimethylformamide (DMF), Trifluoroacetic anhydride.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indole in anhydrous DMF and cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the chilled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the addition of water.

-

The precipitated product, 5-nitro-1H-indole-3-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Step 2: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are effective, with the choice often depending on the desired chemoselectivity and scale of the reaction.[6][7][8]

This is often the method of choice for its clean reaction profile and high yields.[6][9]

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

-

Materials: 5-nitro-1H-indole-3-carboxylic acid, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas.

-

Procedure:

-

Suspend 5-nitro-1H-indole-3-carboxylic acid in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Reductants such as tin(II) chloride (SnCl₂) in an acidic medium are also highly effective and can be advantageous when certain functional groups are sensitive to catalytic hydrogenation.[6][10]

Experimental Protocol: Synthesis of this compound using Tin(II) Chloride

-

Materials: 5-nitro-1H-indole-3-carboxylic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.

-

Procedure:

-

Dissolve 5-nitro-1H-indole-3-carboxylic acid in ethanol.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl to the indole solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

After cooling, the reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.

-

The product can be extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to afford this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true utility of this compound lies in its role as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The 5-amino group serves as a convenient handle for introducing various substituents via acylation, sulfonylation, or coupling reactions, while the 3-carboxylic acid can be readily converted to amides or esters.

Case Study: Indole-2-carboxamide Derivatives as Nur77 Modulators for Cancer Therapy

While not a direct derivative of the 3-carboxylic acid, a recent study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as potent modulators of the orphan nuclear receptor Nur77 provides invaluable insights into the role of the 5-amino indole scaffold in oncology.[11] Nur77 is a promising target in cancer therapy due to its role in apoptosis.

In this study, the 5-amino group of the indole scaffold was crucial for linking the indole core to a 4-(pyridin-3-yl)pyrimidine moiety. The resulting compounds exhibited potent anticancer activity against various cancer cell lines.[11]

Structure-Activity Relationship (SAR) Insights:

-

The 5-amino linker: This was found to be essential for the potent Nur77-binding activity.

-

The indole-2-carboxamide: The amide functionality at the 2-position was critical for the observed cytotoxic effects, likely through hydrogen bonding interactions within the target protein.

-

Substituents on the pyrimidine ring: The nature and position of substituents on the pyrimidine ring significantly influenced the potency and selectivity of the compounds.

This case study underscores the strategic importance of the 5-amino group as a key attachment point for pharmacophoric groups that drive target engagement and biological activity. A similar strategy can be envisioned for derivatives of this compound, where the 3-carboxamide would be explored for its interaction with the target protein.

Conceptual Application: Design of Kinase Inhibitors

The indole scaffold is a well-established core in the design of kinase inhibitors.[12] The 5-amino group of our building block can be acylated with various hinge-binding moieties, while the 3-carboxylic acid can be converted to amides that project into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of physicochemical properties and engagement with surface residues.

Hypothetical Kinase Inhibitor Design Workflow:

Caption: Design strategy for kinase inhibitors.

The Strategic Roles of the 5-Amino and 3-Carboxy Groups in Drug-Target Interactions

The strategic placement of the amino and carboxylic acid groups on the indole scaffold provides a powerful platform for engineering specific interactions with biological targets.

-

The 5-Amino Group:

-

Hydrogen Bonding: As a hydrogen bond donor, the 5-amino group can interact with backbone carbonyls or acidic residues in a protein's active site.

-

Vector for Derivatization: It provides a directional vector for introducing larger substituents that can probe deeper pockets within the binding site, enhancing both potency and selectivity.

-

Electronic Modulation: The electron-donating nature of the amino group can influence the electron density of the indole ring, potentially modulating π-π stacking interactions with aromatic residues.

-

-

The 3-Carboxylic Acid Group:

-

Salt Bridges and Hydrogen Bonding: The carboxylate can form strong salt bridges with positively charged residues such as arginine and lysine, or act as a hydrogen bond acceptor. This is a common and effective strategy for anchoring a ligand to its target.

-

Bioisosteric Replacement: In cases where the carboxylic acid presents pharmacokinetic challenges (e.g., poor cell permeability, rapid metabolism), it can be replaced with bioisosteres like tetrazoles to maintain the acidic nature while improving drug-like properties.[13]

-

Prodrug Strategies: The carboxylic acid can be masked as an ester prodrug to enhance oral bioavailability, with the active acid being released in vivo through enzymatic cleavage.

-

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a wealth of opportunities for medicinal chemists. Its synthesis is achievable through robust and scalable methods, and its bifunctional nature allows for the systematic exploration of chemical space in drug discovery programs. The ability to independently modify the 5-amino and 3-carboxylic acid positions provides a powerful handle to optimize potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to evolve, the rational design of targeted therapies will become increasingly important. Versatile and strategically functionalized scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) of 5-Amino-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-1H-indole-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the robust identification and characterization of this compound. As a vital heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount for its application in research and drug development. This document is designed for researchers, scientists, and professionals who require a deep, practical understanding of this molecule's spectroscopic signature.

The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry. The causality behind experimental choices and data interpretation is explained to provide not just data, but actionable insights for laboratory application.

Molecular Structure and Overview

This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a bifunctional indole derivative. Its structure incorporates an electron-donating amino group (-NH₂) on the benzene ring and an electron-withdrawing carboxylic acid group (-COOH) on the pyrrole ring. This electronic push-pull system influences its chemical reactivity and is reflected in its unique spectroscopic fingerprint.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization. The spectra are typically acquired in a deuterated polar solvent like DMSO-d₆ to ensure dissolution and to observe the exchangeable protons of the -NH, -NH₂, and -COOH groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-donating amino group and electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (Indole N-H) | ~11.5 | Broad Singlet | 1H | - |

| H-2 | ~7.9 | Singlet | 1H | - |

| H-4 | ~7.3 | Doublet | 1H | J = 2.2 Hz |

| H-6 | ~6.7 | Doublet of Doublets | 1H | J = 8.6, 2.2 Hz |

| H-7 | ~7.1 | Doublet | 1H | J = 8.6 Hz |

| 5-NH₂ | ~4.9 | Broad Singlet | 2H | - |

| 3-COOH | ~12.0 | Broad Singlet | 1H | - |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (3-COOH): This proton is highly deshielded and appears as a very broad singlet far downfield (~12.0 ppm), a characteristic feature of carboxylic acids.[1]

-

Indole N-H Proton (H-1): The indole N-H proton also appears as a broad singlet around 11.5 ppm. Its broadness is due to quadrupolar relaxation and potential hydrogen exchange.[2]

-

Pyrrole Ring Proton (H-2): The proton at the C2 position is adjacent to the electron-withdrawing carboxylic acid group and the indole nitrogen, causing it to be deshielded and appear as a sharp singlet around 7.9 ppm.[3]

-

Benzene Ring Protons (H-4, H-6, H-7):

-

The amino group at C5 strongly shields the ortho (H-4, H-6) and para (H-7, relative to the indole nitrogen) positions.

-

H-4: Appears as a doublet around 7.3 ppm. It is split only by H-6 (meta-coupling, J ≈ 2.2 Hz).

-

H-6: Appears as a doublet of doublets around 6.7 ppm. It is split by H-7 (ortho-coupling, J ≈ 8.6 Hz) and H-4 (meta-coupling, J ≈ 2.2 Hz).

-

H-7: Appears as a doublet around 7.1 ppm, split only by H-6 (ortho-coupling, J ≈ 8.6 Hz).

-

-

Amino Protons (5-NH₂): These protons appear as a broad singlet around 4.9 ppm. The signal is broad due to hydrogen exchange and quadrupolar effects from the nitrogen atom.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~128.5 |

| C-3 | ~108.0 |

| C-3a | ~125.0 |

| C-4 | ~113.0 |

| C-5 | ~142.0 |

| C-6 | ~112.5 |

| C-7 | ~111.0 |

| C-7a | ~130.0 |

| C=O (Carboxyl) | ~165.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Carboxyl Carbon (C=O): This is the most deshielded carbon, appearing around 165.0 ppm, which is typical for a carboxylic acid.[1]

-

C-5: This carbon, directly attached to the nitrogen of the amino group, is significantly deshielded due to the mesomeric effect and appears at approximately 142.0 ppm.

-

C-7a and C-2: These carbons are deshielded due to their proximity to the electronegative indole nitrogen, appearing around 130.0 ppm and 128.5 ppm, respectively.

-

C-3: This carbon is shielded and appears upfield around 108.0 ppm. It is adjacent to the electron-rich C-3a but attached to the electron-withdrawing carboxyl group.

-

Aromatic Carbons (C-3a, C-4, C-6, C-7): The remaining aromatic carbons appear in the typical range of 111-125 ppm. The specific shifts are modulated by the combined electronic effects of the fused pyrrole ring and the amino substituent.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard locking and shimming procedures.

-

¹H Spectrum: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Indole N-H |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid (-COOH) |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is often complex. A very broad and intense absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5] Superimposed on this broad signal will be sharper peaks corresponding to the N-H stretches. The primary amine will show two distinct peaks (asymmetric and symmetric stretches) between 3450-3300 cm⁻¹, while the indole N-H will show a single peak around 3350-3250 cm⁻¹.[6][7]

-

Carbonyl Stretching Region (~1680 cm⁻¹): A strong, sharp absorption peak around 1680 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid. Conjugation with the indole ring slightly lowers the frequency compared to a non-conjugated acid.[8]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-O stretching and various bending modes, which are unique to the molecule and useful for confirming its identity against a reference spectrum.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed for the presence of characteristic functional group peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Table 4: Expected ESI-MS Data

| Ionization Mode | m/z (Predicted) | Ion Identity |

| Positive (ESI+) | 177.06 | [M+H]⁺ |

| Negative (ESI-) | 175.05 | [M-H]⁻ |

| Negative (ESI-) | 131.06 | [M-H-CO₂]⁻ |

Interpretation of the Mass Spectrum (Fragmentation):

Under ESI conditions, fragmentation is typically minimal, and the primary observed ions are the pseudomolecular ions [M+H]⁺ or [M-H]⁻. However, by inducing fragmentation (MS/MS), a characteristic pattern emerges.

-

Molecular Ion: The molecular weight of 176.17 is confirmed by the presence of the protonated molecule [M+H]⁺ at m/z 177 or the deprotonated molecule [M-H]⁻ at m/z 175.

-

Primary Fragmentation: The most characteristic fragmentation pathway for indole-3-carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion. This results in a prominent fragment ion at m/z 131 in negative ion mode, corresponding to the 5-aminoindole anion.[9] This fragmentation is highly diagnostic.

-

Other Fragments: Further fragmentation can occur through cleavage of the indole ring, but the loss of CO₂ is the most significant and structurally informative pathway.[10][11]

Caption: Primary fragmentation pathway in negative ion ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol or acetonitrile/water. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.

-

Ionization: Use an Electrospray Ionization (ESI) source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte. Run in both positive and negative ion modes.

-

Mass Analysis: Perform a full scan analysis (e.g., from m/z 50 to 500) to detect the molecular ion.

-

MS/MS Analysis: To confirm the structure, perform a product ion scan on the precursor ion (m/z 177 or 175). Apply collision energy (CID) to induce fragmentation and record the resulting fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted signature for the confirmation of this compound. The combination of ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon skeleton, IR spectroscopy for functional group identification, and Mass Spectrometry for molecular weight and key fragmentation verification constitutes a self-validating system for structural elucidation. Researchers and drug development professionals can use this guide as an authoritative reference for ensuring the identity and purity of this important chemical entity in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characterization and Crystal Structure Analysis of 5-Amino-1H-indole-3-carboxylic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and structural elucidation of 5-Amino-1H-indole-3-carboxylic acid. Given the absence of a publicly available crystal structure for this specific molecule, this document outlines a predictive analysis based on homologous structures and provides detailed experimental protocols for its empirical determination.

Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The indole nucleus is present in the essential amino acid tryptophan and key signaling molecules like serotonin.[2][4] The diverse biological activities exhibited by indole-containing compounds make them a fertile ground for drug discovery and development.[1][2] The physicochemical properties of these molecules, including their solid-state structure, are critical for their efficacy, stability, and bioavailability. Understanding the crystal structure provides invaluable insights into intermolecular interactions, which can influence solubility, dissolution rate, and ultimately, the pharmacological profile of a drug candidate.[5][6][7]

This compound is a promising building block in the synthesis of more complex therapeutic agents. The presence of the amino and carboxylic acid functional groups offers multiple points for chemical modification and participation in crucial intermolecular interactions that dictate its solid-state architecture.

Synthesis and Purification

A robust synthetic route to this compound is essential for obtaining high-purity material suitable for characterization and crystallization studies. A common and effective method involves the reduction of the corresponding nitro-indole precursor.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis starting from the commercially available 5-Nitro-1H-indole-3-carboxylic acid.

Step 1: Reduction of 5-Nitro-1H-indole-3-carboxylic acid

-

To a solution of 5-Nitro-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethyl acetate or methanol, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[8]

-

Stir the reaction mixture at an elevated temperature (e.g., 60-70 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Spectroscopic and Physicochemical Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity before proceeding with crystallization trials.

Table 1: Predicted and Reported Spectroscopic Data for Indole Derivatives

| Technique | Expected Observations for this compound | Reference Data for Similar Indole-3-Carboxylic Acids |

| ¹H NMR | Aromatic protons on the indole ring, with shifts influenced by the electron-donating amino group. A singlet for the proton at the 2-position. Broad singlets for the N-H protons of the indole and amino group, and the carboxylic acid proton. | For 5-Nitro-1H-indole-3-carboxylic acid in DMSO-d₆: δ 12.48 (2H, m, NH, COOH), 8.89 (1H, d, H4), 8.26 (1H, s, H2), 8.09 (1H, dd, H6), 7.67 (1H, d, H7).[9] |

| ¹³C NMR | Resonances for the nine carbon atoms. The chemical shifts of the aromatic carbons will be affected by the amino substituent. A peak for the carboxylic acid carbonyl carbon will be observed at the downfield end of the spectrum. | For 5-Nitro-1H-indole-3-carboxylic acid in DMSO-d₆: δ 165.1 (C=O), 142.2 (C5), 139.6 (C7a), 135.6 (C2), 125.3 (C3a), 117.5 (C6), 117.0 (C4), 113.0 (C7), 109.5 (C3).[9] |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). N-H stretching vibrations from the indole and amino groups (3200-3500 cm⁻¹). C=O stretch from the carboxylic acid (~1680 cm⁻¹). Aromatic C=C stretching vibrations (1400-1600 cm⁻¹). | IR spectroscopy is sensitive to hydrogen bonding and can provide initial clues about the crystalline form.[10] |

| Mass Spec. | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 176.17 g/mol . | High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Predictive Crystal Structure Analysis

In the absence of experimental data, a predictive analysis of the crystal structure can be performed based on the known structures of closely related molecules and an understanding of intermolecular forces.

Key Intermolecular Interactions

The functional groups in this compound suggest a rich network of hydrogen bonds will dominate the crystal packing.

-

Carboxylic Acid Dimers: Carboxylic acids frequently form strong, centrosymmetric dimers through O-H···O hydrogen bonds. This is a very common and stable motif in the solid state.

-

N-H···O Hydrogen Bonds: The indole N-H and the amino group N-H₂ can act as hydrogen bond donors to the oxygen atoms of the carboxylic acid.

-

π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Comparison with Halogenated Analogs

The crystal structures of 5-chloro- and 5-fluoro-1H-indole-3-carboxylic acid have been reported. In these structures, the molecules form inversion dimers linked by pairs of O-H···O hydrogen bonds. These dimers are then further connected by N-H···O hydrogen bonds, creating sheets. Aromatic π-π stacking interactions are also observed. It is highly probable that this compound will adopt a similar packing arrangement, with the amino group also participating in the hydrogen-bonding network.

Predicted Hydrogen Bonding Scheme

References

- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. zienjournals.com [zienjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-1H-indole-3-carboxylic Acid Interactions with Cyclooxygenase-2 (COX-2)

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to model the interaction between 5-Amino-1H-indole-3-carboxylic acid and its potential biological target, Cyclooxygenase-2 (COX-2). The indole scaffold is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2][3] While direct experimental data on the specific interaction of this compound with COX-2 is nascent, its structural similarity to known inhibitors like Indomethacin makes it a compelling candidate for computational investigation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Our approach is grounded in scientific integrity, ensuring that each described protocol is part of a self-validating system to foster trustworthy and reproducible results.

Introduction: The Rationale for Modeling this compound with COX-2

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[4] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[5] The selective inhibition of COX-2 is a critical strategy in modern anti-inflammatory therapy, aiming to mitigate pain and inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many selective COX-2 inhibitors.[3] this compound, the subject of this guide, is an intriguing small molecule whose structure can be sourced from databases like PubChem.[6] Given the established precedent of indole derivatives as COX-2 inhibitors, we hypothesize that this compound can form stable and inhibitory interactions within the COX-2 active site. This guide will use a structure-based in silico approach to explore this hypothesis, providing a robust framework for the computational evaluation of novel small molecule inhibitors.

Foundational Workflow: Data Acquisition and Preparation

A rigorous in silico study begins with the meticulous preparation of both the ligand and the protein target. The quality of these initial structures directly impacts the reliability of all subsequent modeling.

Ligand and Protein Structure Acquisition

-

Ligand Structure: The three-dimensional structure of this compound can be obtained from the PubChem database (CID 250406).[6] It is crucial to ensure the correct protonation state at physiological pH (typically 7.4), which can be predicted using various computational tools.

-

Protein Structure: An experimentally determined, high-resolution crystal structure of the target protein is paramount. For this guide, we will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor, SC-558, available from the Protein Data Bank (PDB ID: 6COX).[7] This structure provides a relevant conformation of the active site for docking studies.

Step-by-Step Protocol: Protein and Ligand Preparation

This protocol outlines the necessary steps to prepare the protein and ligand for docking and simulation.

-

Protein Preparation:

-

Download the PDB File: Obtain the 6COX.pdb file from the RCSB PDB website.[7]

-

Remove Non-essential Molecules: The crystal structure will contain water molecules, co-factors, and the original ligand (SC-558). For the initial docking, these should be removed to provide an empty binding site. Specialized software like PyMOL or Chimera can be used for this purpose.

-

Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding interactions.

-

Assign Partial Charges: Assign appropriate partial charges to each atom of the protein using a force field (e.g., CHARMM36, AMBER). This is essential for accurately calculating electrostatic interactions.

-

-

Ligand Preparation:

-

Generate 3D Coordinates: If starting from a 2D structure, use a tool like Open Babel to generate a 3D conformation of this compound.

-

Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms.

-

Define Torsional Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

-

Caption: Workflow for Ligand and Protein Preparation.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is instrumental in identifying potential binding modes and estimating the binding affinity.

The "Why": Causality in Docking Choices

-

Choice of Docking Software: We will use AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.

-

Defining the Search Space (Grid Box): The docking process is confined to a defined three-dimensional grid centered on the active site of COX-2. The size of this grid is critical; it must be large enough to encompass the entire binding pocket and allow for ligand flexibility, but not so large as to introduce unnecessary computational expense and potential for non-specific binding. The location of the co-crystallized ligand in the original PDB structure serves as an excellent guide for centering the grid box.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina. This format includes partial charges and atom type information.

-

Define the Grid Box: Using tools like AutoDock Tools, visually inspect the protein and define the center and dimensions of the grid box encompassing the active site.

-

Create a Configuration File: Generate a text file specifying the paths to the protein and ligand .pdbqt files, the grid box parameters, and other settings like exhaustiveness (which controls the thoroughness of the search).

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analyze the Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Data Presentation: Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.2 | Arg120, Tyr355, Ser530 |

| 2 | -8.8 | Arg120, Val523, Ala527 |

| 3 | -8.5 | Tyr385, Ser530 |

Note: The data presented in this table is illustrative and would be generated from the actual docking calculation.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time in a simulated physiological environment.

The "Why": Rationale for MD Simulations

-

Validation of Docking Poses: MD simulations can validate the stability of the top-ranked docking poses. An unstable complex will see the ligand dissociate from the binding pocket during the simulation.

-

Understanding Dynamic Interactions: MD allows for the observation of subtle changes in protein and ligand conformation, providing a more realistic representation of the binding event.

-

Calculating Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. A recent study on indole derivatives targeting Dihydrofolate reductase (DHFR) successfully used this approach to validate docking results.[3]

Step-by-Step Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Create the Complex: Combine the coordinates of the protein (from the prepared structure) and the ligand (from the best docking pose).

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.

-

Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Caption: Molecular Dynamics Simulation Workflow.

Advanced Techniques: Pharmacophore Modeling and Virtual Screening

Beyond the analysis of a single compound, in silico modeling can be extended to identify other novel inhibitors from large chemical libraries.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to bind to a specific target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

Rationale: By creating a pharmacophore model based on the interaction of this compound with COX-2, we can generate a 3D query to search for other molecules that possess the same critical features in the correct spatial arrangement.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

-

Workflow:

-

Library Preparation: Obtain a large library of compounds in a format suitable for screening.

-

Pharmacophore-Based Filtering: Use the generated pharmacophore model to rapidly filter the library, retaining only those molecules that match the key features.

-

Molecular Docking: Dock the filtered subset of compounds into the COX-2 active site.

-

Hit Selection: Rank the docked compounds by their binding affinity and visually inspect the top candidates for favorable interactions.

-

Caption: Virtual Screening Workflow.

Conclusion